2-Chloro-5-(methoxymethyl)pyridine
Overview
Description
“2-Chloro-5-(methoxymethyl)pyridine” is a chemical compound with the molecular formula C7H8ClNO . It has a molecular weight of 157.6 . It’s used in various applications, including as an intermediate in the synthesis of other compounds .
Synthesis Analysis
The synthesis of “this compound” and similar compounds has been reported in several studies . For instance, one study reported a new synthesis method for 2-chloro-5-aminomethylpyridine . Another study reported the preparation of 2-chloro-5-methylpyridine in an airlift loop reactor .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyridine ring substituted with a chlorine atom and a methoxymethyl group . The InChI code for this compound is 1S/C7H8ClNO/c1-10-5-7-3-2-6 (8)4-9-7/h2-4H,5H2,1H3 .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a boiling point of 181-182 °C, a density of 1.193 g/mL at 25 °C, and a refractive index of n20/D 1.5260 .Mechanism of Action
Target of Action
It’s known that pyridine derivatives are often used in the synthesis of various pharmaceuticals and agrochemicals .
Mode of Action
The mode of action of 2-Chloro-5-(methoxymethyl)pyridine is likely related to its role as a building block in the synthesis of more complex molecules. It’s often used in Suzuki–Miyaura cross-coupling reactions, a type of reaction that forms carbon-carbon bonds . In these reactions, the pyridine molecule acts as a ligand, binding to a metal catalyst and facilitating the coupling process .
Biochemical Pathways
The specific biochemical pathways affected by this compound would depend on the final compound that it’s used to synthesize. As a building block, its effects can be diverse, influencing various biochemical pathways depending on the context .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include temperature, pH, and the presence of other chemicals that can react with the pyridine molecule. In the context of a chemical reaction, the choice of solvent, temperature, and the presence of a catalyst can significantly affect the outcome .
Properties
IUPAC Name |
2-chloro-5-(methoxymethyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c1-10-5-6-2-3-7(8)9-4-6/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVRPVKDXGLLBDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CN=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40597368 | |
Record name | 2-Chloro-5-(methoxymethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40597368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1016534-59-0 | |
Record name | 2-Chloro-5-(methoxymethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40597368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-5-(methoxymethyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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